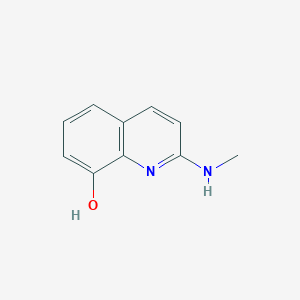

8-Hidroxiquinolina-2-metilamina

Descripción general

Descripción

2-(Methylamino)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is also known as 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinaldine . The molecular weight of this compound is 174.2 g/mol.

Synthesis Analysis

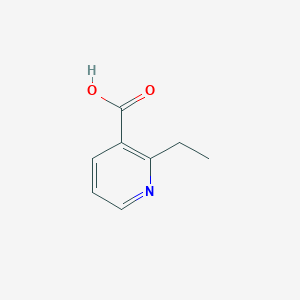

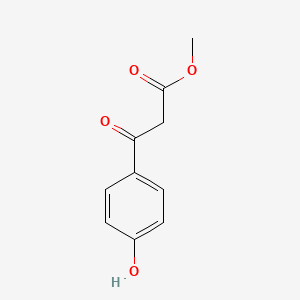

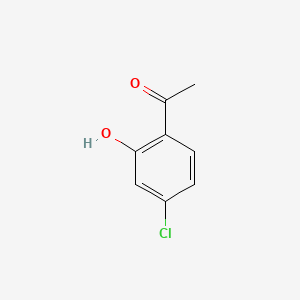

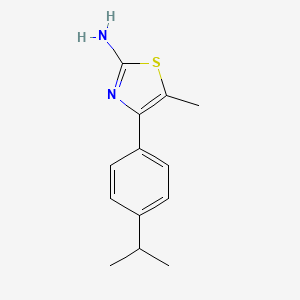

A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has been described in the literature . The key building block, 2-Methyl-8-methoxyquinoline, is prepared first. This compound is then lithiated with LDA and alkyl halides are added. The reaction in 48% HBr affords the 2-alkylquinolin-8-ols .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)quinolin-8-ol has been analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Quinoline derivatives, including 2-(Methylamino)quinolin-8-ol, have been utilized in various chemical reactions. For instance, they have been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)quinolin-8-ol include a molecular weight of 174.2 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Química Medicinal y Diseño de Fármacos

La quinolina, que consiste en benceno fusionado con piridina N-heterocíclica, ha recibido considerable atención como plantilla principal en el diseño de fármacos debido a su amplio espectro de bioactividad . La 8-Hidroxiquinolina-2-metilamina, al ser un derivado de la quinolina, es probable que comparta estas propiedades.

Aplicaciones Farmacológicas

Las aplicaciones farmacológicas de los motivos de quinolina son vastas y variadas. Se ha encontrado que tienen eficacias sustanciales para el desarrollo futuro de fármacos . Dada la similitud estructural, la this compound podría tener potencialmente aplicaciones similares.

Síntesis de Compuestos Biológicamente Activos

La quinolina es un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Juega un papel principal en el campo de la química medicinal . Como derivado, la this compound podría utilizarse en la síntesis de compuestos biológicamente activos.

Aplicaciones Industriales

La quinolina tiene potencial para aplicaciones industriales . Dada la similitud estructural, la this compound podría utilizarse potencialmente en varios procesos industriales.

Actividades Antitumorales

Algunos derivados de la quinolina han mostrado actividades antitumorales. Por ejemplo, un complejo de metal de transición con un derivado de quinolina exhibió actividades inhibitorias más altas que el cisplatino contra las células SK-OV-3, MGC80-3 y HeLa . Es posible que la this compound podría tener propiedades antitumorales similares.

Investigación en Síntesis Orgánica

La quinolina y sus derivados se han utilizado en varios protocolos de síntesis, incluidas reacciones catalizadas por metales de transición, reacciones mediadas por líquidos iónicos sin metales y reacciones de irradiación por ultrasonidos . La this compound, al ser un derivado de la quinolina, podría utilizarse potencialmente en contextos de investigación similares.

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.

Mode of Action

It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety, such as 2-(methylamino)quinolin-8-ol, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 2-(Methylamino)quinolin-8-ol could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . 2-(Methylamino)quinolin-8-ol acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.

Cellular Effects

The effects of 2-(Methylamino)quinolin-8-ol on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, 2-(Methylamino)quinolin-8-ol has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .

Molecular Mechanism

At the molecular level, 2-(Methylamino)quinolin-8-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of 2-(Methylamino)quinolin-8-ol highlights its potential as a modulator of glycoprotein folding and quality control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylamino)quinolin-8-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Methylamino)quinolin-8-ol remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure

Dosage Effects in Animal Models

The effects of 2-(Methylamino)quinolin-8-ol vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, 2-(Methylamino)quinolin-8-ol exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

2-(Methylamino)quinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.

Transport and Distribution

The transport and distribution of 2-(Methylamino)quinolin-8-ol within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.

Subcellular Localization

2-(Methylamino)quinolin-8-ol exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications

Propiedades

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)

![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)